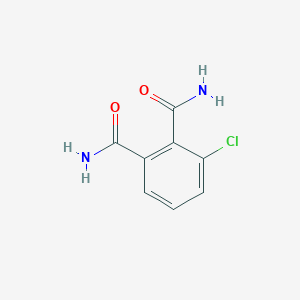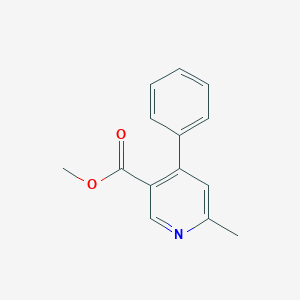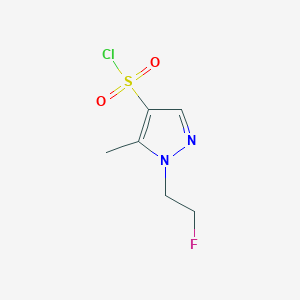
2-(氯甲基)-5,6,7,8-四氢喹唑啉-4(3H)-酮
描述
The compound “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” belongs to the class of organic compounds known as quinazolines . Quinazolines are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused rings, a benzene ring and a pyrimidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. Without specific data on “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one”, it’s challenging to provide a detailed analysis .科学研究应用
抗癌应用
研究重点在于利用“2-(氯甲基)-5,6,7,8-四氢喹唑啉-4(3H)-酮”作为关键中间体合成新型抗癌剂。例如,已开发出一种改进的一步合成方法来制备新型 2-氯甲基-4(3H)-喹唑啉酮,随后将其用于制备表现出有希望的体外抗癌活性的 4-苯胺喹唑啉衍生物 (洪泽李等人,2010)。另一项研究重点在于在水性介质中绿色合成新的 2-取代喹唑啉衍生物,证明了它们作为抗癌剂前体的潜力 (优素夫·卡布里等人,2009)。
抗病毒应用
已合成了一种新型 1,2,3,4-四氢喹唑啉衍生物,显示出对 SARS-CoV-2 蛋白的效力。该化合物衍生自盐酸氨溴索,并对各种 SARS-CoV-2 蛋白表现出有希望的活性,突出了其潜在的抗病毒应用 (阿廖娜·I·克里桑蒂耶娃等人,2023)。
催化应用
该化合物还可在催化反应中得到应用。例如,使用相关的喹唑啉衍生物合成了显示出 C-H⋯Cl 氢键的手性 Pt(II)/Pd(II) 钳形配合物。这些配合物被应用于催化不对称醛醇和硅基氰化反应,证明了喹唑啉衍生物在催化中的多功能性 (M. S. Yoon 等人,2006)。
新型衍生物的合成
研究还集中于从“2-(氯甲基)-5,6,7,8-四氢喹唑啉-4(3H)-酮”合成各种新型衍生物,用于不同的生物应用。这包括开发用于疼痛治疗的 sigma-1 受体拮抗剂,展示了该化合物在产生新的药理学工具中的作用 (兰玉等人,2016)。
作用机制
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on the use of “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one”, it’s difficult to provide a detailed analysis .
安全和危害
未来方向
The future directions for research on “2-(Chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one” would depend on its potential applications. If it has promising properties for use in a particular field, such as medicine or materials science, future research might focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .
属性
IUPAC Name |
2-(chloromethyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-5-8-11-7-4-2-1-3-6(7)9(13)12-8/h1-5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEVSDYLLYABRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438539 | |
| Record name | 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145475-35-0 | |
| Record name | 2-(CHLOROMETHYL)-5,6,7,8-TETRAHYDROQUINAZOLIN-4(3H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3047760.png)

![[1,5]Naphthyridine-3-boronic acid](/img/structure/B3047762.png)

![5-(1-Methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3047764.png)


